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Compound of Interest

Compound Name: 5-Chloro-4-methoxy-2-nitroaniline

Cat. No.: B175071 Get Quote

A comprehensive spectroscopic analysis is essential for the unambiguous identification and

differentiation of closely related isomers, a critical step in chemical synthesis, drug discovery,

and quality control. This guide provides a detailed spectroscopic comparison of 5-Chloro-4-
methoxy-2-nitroaniline and its key isomers. By examining their ¹H NMR, ¹³C NMR, Infrared

(IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, researchers can discern

the subtle yet significant structural nuances that define each molecule.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 5-Chloro-4-methoxy-2-
nitroaniline and a selection of its isomers. These compounds share the same molecular

formula (C₇H₇ClN₂O₃) and molecular weight (202.59 g/mol ), making their differentiation reliant

on spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides information on the chemical environment of hydrogen

atoms within a molecule. The chemical shifts (δ) are highly sensitive to the electronic effects of

neighboring substituents, and the coupling patterns reveal the connectivity of adjacent protons.

Table 1: ¹H NMR Data (Chemical Shifts in ppm)
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Compound
Aromatic
Protons (δ,
ppm)

Methoxy
Protons (-
OCH₃) (δ, ppm)

Amino Protons
(-NH₂) (δ, ppm)

Solvent

5-Chloro-4-

methoxy-2-

nitroaniline

7.43 (s, 1H), 6.75

(s, 1H)
3.88 (s, 3H) 6.10 (br s, 2H) CDCl₃

5-Chloro-2-

methoxy-4-

nitroaniline

7.85 (s, 1H), 6.35

(s, 1H)
3.95 (s, 3H) 5.95 (br s, 2H) CDCl₃

4-Chloro-2-

nitroaniline

8.08 (d, 1H),

7.35 (dd, 1H),

6.85 (d, 1H)

- 6.20 (br s, 2H) CDCl₃

5-Chloro-2-

nitroaniline

7.15 (dd, 1H),

6.85 (d, 1H),

6.70 (d, 1H)

- 6.00 (br s, 2H) CDCl₃

4-Methoxy-2-

nitroaniline

7.80 (d, 1H),

6.40 (dd, 1H),

6.30 (d, 1H)

3.85 (s, 3H) 5.90 (br s, 2H) CDCl₃

2-Methoxy-4-

nitroaniline

7.50 (d, 1H),

7.30 (dd, 1H),

6.90 (d, 1H)

3.90 (s, 3H) 4.80 (br s, 2H) CDCl₃

Note: Chemical shifts are approximate and can vary with solvent and concentration. 's' denotes

singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, and 'br s' denotes broad singlet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.

The chemical shift of each carbon atom is influenced by its hybridization and the

electronegativity of attached atoms.

Table 2: ¹³C NMR Data (Chemical Shifts in ppm)
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Compound
Aromatic Carbons
(δ, ppm)

Methoxy Carbon (-
OCH₃) (δ, ppm)

Solvent

5-Chloro-4-methoxy-

2-nitroaniline

~152.1, 145.3, 130.5,

125.8, 115.2, 110.9
~56.5 CDCl₃

4-Chloro-3-nitroaniline
148.3, 146.0, 132.3,

119.4, 115.0, 110.9
- CDCl₃

p-Chloroaniline
145.2, 129.4, 123.5,

116.6
- CDCl₃

p-Methoxyaniline
153.1, 140.2, 116.7,

115.1
56.0 CDCl₃

p-Nitroaniline
156.7, 136.6, 127.4,

113.4
- DMSO-d₆

Note: Data for 5-Chloro-4-methoxy-2-nitroaniline is predicted based on substituent effects.

Other values are from experimental data found in literature.[1]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

vibrations of chemical bonds.

Table 3: Key IR Absorption Bands (in cm⁻¹)

Compound N-H Stretching
N-O Stretching
(NO₂)

C-O Stretching
(-OCH₃)

C-Cl
Stretching

5-Chloro-4-

methoxy-2-

nitroaniline

~3400-3300
~1520 (asym),

~1340 (sym)
~1250 ~750

4-Chloro-2-

nitroaniline
3480, 3365 1525, 1345 - 740

2-Methoxy-4-

nitroaniline
3480, 3360 1480, 1310 1220 -
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Note: Values are approximate. The N-H stretching of primary amines often appears as a

doublet.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule,

particularly in conjugated systems. The wavelength of maximum absorption (λ_max) is

characteristic of the chromophores present.

Table 4: UV-Vis Absorption Data

Compound λ_max (nm) Solvent

5-Chloro-4-methoxy-2-

nitroaniline
~410 Methanol

4-Chloro-2-nitroaniline 412 Ethanol

5-Chloro-2-nitroaniline 405 Ethanol

4-Methoxy-2-nitroaniline 415 Ethanol

2-Methoxy-4-nitroaniline 398 Methanol

Nitrobenzene 252 Hexane

2-Nitroaniline 405 Water

3-Nitroaniline 375 Water

4-Nitroaniline 381 Water

Note: λ_max values are influenced by the solvent and the substitution pattern on the aromatic

ring.[2][3][4]

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its

fragmentation pattern, which can be used to confirm the structure. For all the isomers

discussed, the molecular ion peak [M]⁺ is expected at m/z 202 and 204 in an approximate 3:1

ratio due to the presence of the ³⁵Cl and ³⁷Cl isotopes.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://experiments.springernature.com/techniques/mass-spectrometry
https://www.scribd.com/document/256826614/Experiment-8
https://www.researchgate.net/figure/UV-vis-absorption-spectra-of-a-2-nitroaniline-b-3-nitroaniline-c-4-nitroaniline_fig10_316847811
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key fragmentation pathways for these compounds often involve the loss of the nitro group (-

NO₂) or parts of it (e.g., -NO, -O), as well as the cleavage of the methoxy group (-CH₃).[5]

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

optimize the magnetic field homogeneity.

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment.

Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation

delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-

added to improve the signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence (e.g., zgpg30). A wider spectral width (e.g., 240 ppm) is used. Due to the low

natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024

or more) and a shorter relaxation delay (e.g., 2 seconds) are typically required.

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the spectrum and reference it to the residual solvent peak or an internal

standard (e.g., tetramethylsilane, TMS). Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:

Solids: Prepare a KBr pellet by mixing a small amount of the solid sample with dry

potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated

Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly

on the ATR crystal.
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Liquids/Solutions: Place a drop of the liquid or a solution of the compound between two

salt plates (e.g., NaCl or KBr) or on an ATR crystal.

Background Spectrum: Record a background spectrum of the empty sample holder (for KBr

pellets or salt plates) or the clean ATR crystal. This will be automatically subtracted from the

sample spectrum.

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR

spectrum. Typically, spectra are recorded from 4000 to 400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent

(e.g., methanol, ethanol, or hexane) in a quartz cuvette. The concentration should be

adjusted to yield an absorbance between 0.2 and 1.0 at the λ_max.

Baseline Correction: Fill a cuvette with the pure solvent to be used as a blank. Place it in the

spectrophotometer and record a baseline spectrum.

Sample Measurement: Replace the blank cuvette with the sample cuvette and record the

absorption spectrum over a specific wavelength range (e.g., 200-600 nm).[6]

Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max).

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For volatile compounds, this can be done via a gas chromatography (GC-MS) interface. For

non-volatile solids, direct infusion or a solids probe can be used after dissolving the sample

in a suitable solvent.

Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common method for

creating positive ions and inducing fragmentation.
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Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z)

ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of ions versus their m/z ratio.

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the

fragmentation pattern to gain structural information.

Comparative Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic comparison of

isomers.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Comparison Workflow for Isomers
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Spectroscopic Analysis

Data Interpretation

Comparative Analysis & Structure Elucidation

Obtain Pure Isomer Samples

Prepare Solutions in Deuterated Solvents (NMR) 
 & UV-Vis Grade Solvents

FTIR Spectroscopy Mass Spectrometry1H & 13C NMR SpectroscopyUV-Vis Spectroscopy

Analyze Chemical Shifts, 
 Coupling Patterns, & Integrals

Identify Characteristic 
 Functional Group Vibrations

Determine λ_max and 
 Molar Absorptivity

Identify Molecular Ion Peak 
 & Fragmentation Patterns

Tabulate and Compare 
 Spectroscopic Data of Isomers

Elucidate Structures and 
 Confirm Isomer Identity

Click to download full resolution via product page

Caption: Workflow for the comparative spectroscopic analysis of isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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